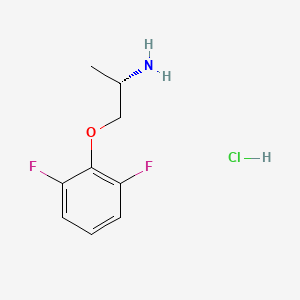

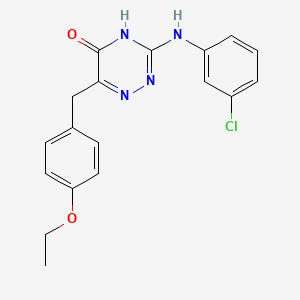

![molecular formula C20H19ClN6 B2359639 N~4~-(4-chlorophenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946348-16-9](/img/structure/B2359639.png)

N~4~-(4-chlorophenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N~4~-(4-chlorophenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their diverse therapeutic potentials .

Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are structurally similar to purines, which are essential components of DNA and RNA . The specific molecular structure of “N~4~-(4-chlorophenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is not provided in the retrieved papers.科学的研究の応用

Hydrogen Bonding Characteristics

Research on various N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including similar compounds, has focused on their hydrogen bonding characteristics. These compounds, depending on their specific substitutions, can form stoichiometric hydrates or crystallize in solvent-free forms. Their molecular structures are often linked into hydrogen-bonded sheets or frameworks, demonstrating their potential in crystal engineering and material science due to their interesting hydrogen bonding patterns (Trilleras et al., 2008).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines are known to exhibit affinity for A1 adenosine receptors, making them of interest in the study of nervous system disorders and potential therapeutic applications. Various analogues, including those with chlorophenyl groups, have shown activity in binding assays, suggesting their relevance in medicinal chemistry (Harden et al., 1991).

Synthesis Under Ecofriendly Conditions

The compound has been studied for its synthesis under ecofriendly conditions like microwave irradiation, indicating its potential in green chemistry applications. This approach provides a more sustainable and efficient method for synthesizing such complex molecules (Al‐Zaydi, 2009).

Inhibitory Properties

Research into N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives, closely related to the compound , has shown that they can act as inhibitors for casein kinase 1 (CK1). This is significant for understanding the pathogenesis of cancer and central nervous system disorders, suggesting potential therapeutic applications (Yang et al., 2012).

Herbicidal Activities

Certain pyrazolo[3,4-d]pyrimidine-4-one derivatives have demonstrated herbicidal activities. This suggests the compound's potential application in agriculture, specifically in weed control and management (Luo et al., 2017).

Antitumor Evaluation

A series of derivatives has been synthesized and evaluated for antitumor activity, particularly against breast adenocarcinoma cell lines. This highlights the compound's potential in cancer research and treatment (El-Morsy et al., 2017).

特性

IUPAC Name |

4-N-(4-chlorophenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN6/c1-2-12-22-20-25-18(24-15-10-8-14(21)9-11-15)17-13-23-27(19(17)26-20)16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H2,22,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKFTVAXVFQORY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2359556.png)

![2-(2-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2359557.png)

![3-[4-Oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid](/img/structure/B2359559.png)

![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2359571.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2359575.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2359577.png)